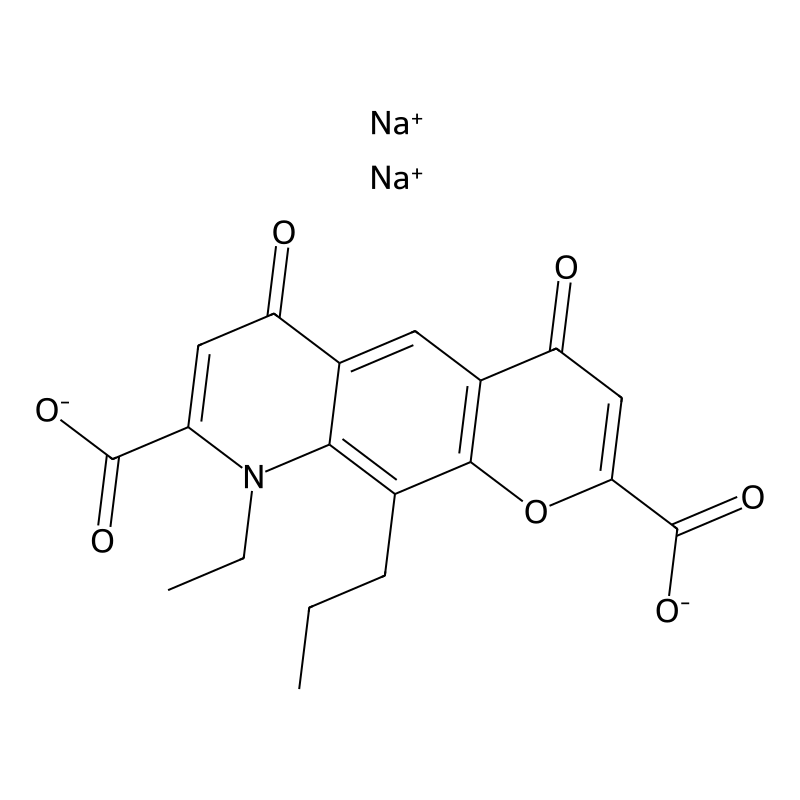

Nedocromil sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mechanisms of Action

While the exact mechanisms of action of nedocromil sodium are not fully understood, research suggests it exerts its effects through various pathways:

- Inhibition of inflammatory cell activity: Nedocromil sodium may hinder the migration and activation of inflammatory cells like neutrophils, eosinophils, and mast cells, thereby reducing the release of inflammatory mediators involved in allergic reactions [].

- Stabilization of mast cells: Nedocromil sodium might stabilize mast cells, preventing them from degranulating and releasing histamine, a key contributor to allergic symptoms [].

- Modulation of immune response: Research suggests nedocromil sodium has immunomodulatory properties, potentially influencing the immune system's response to allergens [].

These diverse mechanisms contribute to the potential therapeutic benefits of nedocromil sodium in various conditions.

Research Applications beyond Established Uses

1. Exercise-induced bronchospasm

Studies have shown nedocromil sodium to be effective in preventing exercise-induced bronchoconstriction, which is the narrowing of airways triggered by physical activity []. This suggests its potential application in managing asthma symptoms associated with exercise.

2. Allergic rhinitis

Research exploring the use of nedocromil sodium for allergic rhinitis, commonly known as hay fever, has yielded mixed results. While some studies suggest potential benefits, further research is needed to establish its role in managing this condition [].

3. Other inflammatory conditions

Ongoing research investigates the potential application of nedocromil sodium in managing other inflammatory conditions, including inflammatory bowel disease and atopic dermatitis [, ]. These studies are still in their preliminary stages, and more research is necessary to determine its efficacy in these settings.

4. Understanding allergic diseases

Nedocromil sodium serves as a valuable tool in research aimed at understanding the mechanisms underlying allergic diseases. Its ability to modulate various aspects of the immune response makes it a helpful research tool for exploring the complexities of allergic reactions [].

Nedocromil sodium is a pyranoquinolone derivative that functions primarily as a mast cell stabilizer. It is used to manage asthma and allergic conditions by inhibiting the activation of inflammatory cells such as eosinophils, neutrophils, macrophages, mast cells, monocytes, and platelets. This compound prevents the release of inflammatory mediators, including histamine and leukotrienes, thereby alleviating symptoms associated with asthma and allergic reactions. Nedocromil sodium is typically administered via inhalation or as an eye drop solution for conditions like allergic conjunctivitis .

The precise mechanism by which nedocromil sodium exerts its effects is not fully understood. However, it is believed to act as a mast cell stabilizer []. Mast cells are immune system cells that play a role in allergic reactions. When activated, they release various inflammatory mediators, such as histamine, which contribute to allergy symptoms. Nedocromil sodium is thought to prevent the release of these mediators from mast cells, thereby reducing inflammation and alleviating symptoms [].

- Condensation Reaction: M-anisidine reacts with acetic anhydride to form an intermediate compound.

- Friedel-Crafts Acylation: The intermediate undergoes Friedel-Crafts acylation to yield two key compounds.

- Demethylation: One of the products is demethylated to produce another intermediate.

- Second Friedel-Crafts Acylation: This intermediate undergoes a second Friedel-Crafts acylation.

- Substitution and Hydrolysis: Subsequent reactions include substitution, ether formation, rearrangement, reduction, ring formation, hydrolysis, and finally salt formation to yield nedocromil sodium .

Nedocromil sodium exhibits significant biological activity as a mast cell stabilizer. Its mechanism of action includes:

- Inhibition of Mast Cell Degranulation: By stabilizing mast cells, nedocromil prevents the release of histamine and tryptase.

- Reduction of Inflammatory Mediators: It inhibits the production of prostaglandins and leukotrienes from arachidonic acid metabolism through both lipoxygenase and cyclooxygenase pathways.

- Blocking Sensory Neuropeptides: Nedocromil may inhibit the release of sensory neuropeptides such as substance P and neurokinin A, which are involved in bronchoconstriction .

- Using polar solvents (e.g., ethanol or acetonitrile) in conjunction with catalysts like aluminum chloride.

- Conducting reactions at controlled temperatures (20–30 °C) for several hours to optimize yield.

- Employing multiple reaction steps that include condensation, acylation, demethylation, hydrolysis, and salt formation to achieve the final product .

Nedocromil sodium is utilized in several medical applications:

- Asthma Management: It is primarily used as a preventive treatment for asthma by reducing bronchial inflammation.

- Allergic Conjunctivitis Treatment: As an ophthalmic solution (under the brand name Alocril), it treats allergic eye reactions effectively.

- Chronic Obstructive Pulmonary Disease: Though not its primary indication, it may assist in managing symptoms associated with chronic respiratory conditions .

Nedocromil sodium has been studied for its interactions with various drugs. Notable interactions include:

- Abacavir: Nedocromil may decrease the excretion rate of abacavir, potentially increasing serum levels.

- Acetaminophen and Acemetacin: These drugs may affect nedocromil's excretion rates, leading to altered serum concentrations.

- Food Interactions: No significant food interactions have been reported .

Nedocromil sodium shares similarities with other compounds used in asthma management but possesses unique properties that distinguish it from them. The following table summarizes these compounds:

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Nedocromil Sodium | Mast Cell Stabilizer | Inhibits mast cell degranulation | Gradual onset; does not act as a bronchodilator |

| Cromolyn Sodium | Mast Cell Stabilizer | Prevents mast cell degranulation | Similar mechanism but less potent than nedocromil |

| Montelukast | Leukotriene Receptor Antagonist | Blocks leukotriene receptors | Acts on leukotriene pathways rather than mast cells |

| Beclomethasone | Corticosteroid | Reduces inflammation through immunosuppression | Fast-acting; anti-inflammatory effects |

Nedocromil sodium's unique aspect lies in its specific action on mast cells without exhibiting bronchodilator or corticosteroid properties, making it suitable for long-term management rather than acute relief .

Nedocromil sodium exerts its therapeutic effects through multiple pathways that collectively inhibit inflammatory processes central to asthma pathophysiology. At the fundamental level, nedocromil sodium inhibits chloride ion flux in mast cells, epithelial cells, and neurons, which may explain how it prevents responses such as mast cell degranulation, effects of osmolarity changes in the airways, and neuronal activation. This mechanism provides a unifying hypothesis to explain the effects of nedocromil sodium on various cell types involved in asthma.

Inhibition of Mediator Release from Mucosal Mast Cell Subtypes

Mast cells exhibit significant heterogeneity based on their anatomical location, and nedocromil sodium's efficacy varies considerably across different mast cell populations. This heterogeneity represents a critical factor in understanding the drug's clinical effectiveness.

Studies have demonstrated that human mast cells from different anatomical sites respond differently to nedocromil sodium. In comparative studies, high concentrations (1000 μM) of nedocromil sodium were required to significantly inhibit histamine release from lung and tonsillar mast cells, with nedocromil sodium being more effective than cromoglycate against histamine release from lung, tonsillar, and adenoidal cells. Both compounds showed tachyphylaxis (diminishing response with repeated administration) in lung and tonsillar mast cells but not in adenoidal and intestinal mast cells.

In human subjects, nedocromil sodium effectively inhibited histamine secretion from mast cells obtained by bronchoalveolar lavage and from dispersed lung mast cells. Importantly, tachyphylaxis was observed with dispersed lung mast cells only, not with bronchoalveolar lavage mast cells. Since bronchoalveolar lavage mast cells would come into direct contact with inhaled drugs, these cells likely represent a primary target for nedocromil sodium's therapeutic action.

Distinctive differences exist between mast cell populations, as skin mast cells differ significantly from mast cells of other anatomical sites in being unresponsive to both nedocromil sodium and sodium cromoglycate. This functional diversity extends to primate models, where nedocromil sodium inhibits the release of histamine, LTC4, and PGD2 from primate bronchoalveolar mast cells challenged with antigen or anti-IgE, while cromolyn sodium remains essentially inactive in these cells.

Table 1: Differential Inhibition of Mediator Release from Various Mast Cell Subtypes by Nedocromil Sodium

| Mast Cell Source | Histamine Inhibition | LTC4 Inhibition | PGD2 Inhibition | Tachyphylaxis Observed |

|---|---|---|---|---|

| Human Lung | Significant | Significant | Significant | Yes |

| Human Tonsil | Significant | Significant | Significant | Yes |

| Human Adenoid | Significant | Significant | Significant | No |

| Human Intestine | Weak/Variable | Not reported | Not reported | No |

| Human Skin | None | None | None | N/A |

| Primate BAL | Significant (IC30 = 4.7 × 10⁻⁶ M) | Significant (IC30 = 1.3 × 10⁻⁶ M) | Significant (IC30 = 1.3 × 10⁻⁶ M) | Not reported |

| Rat Peritoneal | Significant (IC30 = 1.1 × 10⁻⁶ M) | Not reported | Not reported | Not reported |

The molecular basis for nedocromil sodium's inhibitory effect on mediator release involves protein phosphorylation. Both nedocromil sodium and cromolyn sodium induce phosphorylation of a 78,000 m.w. protein in rat peritoneal mast cells in the absence of any stimulus, at the same concentrations required to inhibit histamine release stimulated by anti-IgE. This phosphorylation event may constitute part of a feedback mechanism that limits degranulation.

Suppression of Leukotriene C4 and Prostaglandin D2 Biosynthesis Pathways

Leukotrienes and prostaglandins represent potent inflammatory mediators that significantly contribute to bronchoconstriction and inflammation in asthma. Nedocromil sodium demonstrates selective inhibitory effects on these biosynthetic pathways, particularly in eosinophils, which are key effector cells in asthma pathophysiology.

Research has established that nedocromil sodium inhibits A23187- and opsonized zymosan (OZ)-induced leukotriene C4 (LTC4) formation by eosinophils in a concentration-dependent manner, with mean IC30 values of 5.6 × 10⁻⁵ M for A23187 and 6.3 × 10⁻⁵ M for OZ. Notably, it does not inhibit A23187- and OZ-induced LTB4 formation by neutrophils, demonstrating cell-type specificity in its action. The optimal preincubation time for nedocromil sodium's inhibitory effect is 5 minutes, with extended preincubation providing no additional benefit.

In a comprehensive study examining eosinophil functions, nedocromil sodium significantly inhibited calcium ionophore-activated LTC4 secretion (3.8 ± 0.6 ng/ml vs. 2.4 ± 0.3 ng/ml with 1 μmol/L nedocromil or 1.7 ± 0.6 ng/ml with 10 μmol/L nedocromil, p < 0.025). However, it did not significantly alter eosinophil superoxide anion generation, highlighting the selective nature of its regulatory effects on eosinophil function.

Table 2: Effects of Nedocromil Sodium on Eosinophil Functions and Mediator Production

| Eosinophil Function/Mediator Production | Effect of Nedocromil Sodium | Concentration | Significance Level |

|---|---|---|---|

| Cell density change during in vitro culture | 45.2% → 32.0% less dense | 10 μmol/L | p = 0.0393 |

| Calcium ionophore-activated LTC4 secretion | 3.8 → 2.4 ng/ml | 1 μmol/L | p < 0.025 |

| Calcium ionophore-activated LTC4 secretion | 3.8 → 1.7 ng/ml | 10 μmol/L | p < 0.025 |

| A23187-induced LTC4 formation | Concentration-dependent inhibition | IC30 = 5.6 × 10⁻⁵ M | Not reported |

| OZ-induced LTC4 formation | Concentration-dependent inhibition | IC30 = 6.3 × 10⁻⁵ M | Not reported |

| Superoxide anion generation | No significant alteration | Various | Not significant |

The inhibition of PGD2 release is another important aspect of nedocromil sodium's anti-inflammatory action. PGD2 is primarily released by activated mast cells and contributes to bronchoconstriction, increased vascular permeability, and mucus hypersecretion. By inhibiting PGD2 release from primate bronchoalveolar mast cells with an IC30 value of 1.3 × 10⁻⁶ M when stimulated with anti-IgE, nedocromil sodium reduces these pro-inflammatory effects.

These selective inhibitory effects on leukotriene and prostaglandin biosynthesis pathways contribute significantly to nedocromil sodium's efficacy in controlling both the early and late phases of asthmatic responses. The inhibition of eosinophil-derived LTC4 is particularly relevant for the late asthmatic phase, while the inhibition of mast cell-derived mediators like histamine and PGD2 impacts the early phase response.

Modulation of Annexin-A1/FPR2 System in Degranulation Regulation

Recent investigations have uncovered a novel mechanism through which nedocromil sodium regulates mast cell degranulation: modulation of the Annexin-A1 (ANX-A1)/Formyl Peptide Receptor 2 (FPR2) system. This pathway represents an important advancement in understanding the molecular basis of nedocromil's anti-inflammatory effects.

Research has demonstrated that both human cord-blood derived mast cells (CBDMCs) and murine bone marrow derived mast cells (BMDMCs) release phosphorylated ANX-A1 during treatment with glucocorticoids or mast cell stabilizing drugs including nedocromil. Notably, compound 48/80 (a mast cell activator) also stimulated ANX-A1 phosphorylation and release, which was potentiated by nedocromil.

Experimental evidence confirms that nedocromil potently inhibits the release of histamine, PGD2, tryptase, and β-hexosaminidase from mast cells challenged with compound 48/80. Critically, anti-ANX-A1 neutralizing monoclonal antibodies enhanced the release of pro-inflammatory mediators in response to compound 48/80 and prevented the inhibitory effect of nedocromil, establishing ANX-A1 as an essential mediator of nedocromil's action.

The essential role of ANX-A1 in nedocromil's mechanism is further supported by studies using BMDMCs derived from Anx-A1⁻/⁻ mice, which were insensitive to the inhibitory effects of nedocromil but retained sensitivity to the inhibitory action of human recombinant ANX-A1. This genetic evidence conclusively demonstrates that ANX-A1 is required for nedocromil's inhibitory effects on mast cell degranulation.

The involvement of FPR2 in nedocromil's mechanism exhibits mediator specificity. The FPR2 antagonist WRW4 blocked nedocromil's action on PGD2 release but not histamine release. Similarly, BMDMCs derived from fpr2/3⁻/⁻ mice showed insensitivity to nedocromil's inhibitory effects on PGD2 release while maintaining sensitivity to its inhibition of histamine release. This suggests that different mediator release mechanisms may involve distinct pathways.

Table 3: Role of Annexin-A1 and FPR2 in the Action of Nedocromil Sodium

| Parameter | Experimental Finding | Significance |

|---|---|---|

| ANX-A1 release | CBDMCs and BMDMCs release phosphorylated ANX-A1 during nedocromil treatment | Establishes mechanism of action |

| Effect of anti-ANX-A1 neutralizing antibodies | Prevented nedocromil's inhibitory effect | Confirms essential role of ANX-A1 |

| Response in Anx-A1⁻/⁻ BMDMCs | Insensitive to nedocromil | Genetic confirmation of ANX-A1 requirement |

| Sensitivity of Anx-A1⁻/⁻ BMDMCs to hu-r-ANX-A1 | Retained sensitivity | Confirms mechanism involves ANX-A1 pathway |

| Effect of FPR2 antagonist WRW4 | Blocked nedocromil's inhibition of PGD2 release but not histamine release | Demonstrates mediator-specific pathways |

| Response in fpr2/3⁻/⁻ BMDMCs | Insensitive to PGD2 inhibition but sensitive to histamine inhibition | Confirms differential role of FPR2 |

| Nedocromil effect on signaling | Inhibited p38 and JNK phosphorylation in CBDMCs | Identifies affected signaling pathways |

| ANX-A1 dependence | Inhibition of p38 phosphorylation was ANX-A1 dependent | Links ANX-A1 to specific signaling events |

At the level of intracellular signaling, compound 48/80 stimulates both p38 and JNK phosphorylation in CBDMCs, which nedocromil inhibits. The inhibition of p38 phosphorylation specifically depends on ANX-A1, providing additional mechanistic insight into nedocromil's mode of action.

Collectively, these findings establish that ANX-A1 functions as a critical regulator of mast cell reactivity, exerting a negative feedback effect through a mechanism that depends at least partly on the FPR receptor system. Nedocromil enhances this endogenous anti-inflammatory pathway, representing a novel perspective on its mechanism of action.

IgE Receptor-Mediated Macrophage and Monocyte Activation Suppression

Nedocromil sodium demonstrates significant inhibitory effects on Immunoglobulin E receptor-mediated activation of human mononuclear phagocytes, extending its pharmacological activity beyond the classical mast cell population [1]. The compound produces a concentration-dependent inhibition of Immunoglobulin E-mediated generation of cytotoxic molecules from both monocytes and platelets, with concomitant suppression of their oxidative metabolism as measured by chemiluminescence [1] [2].

Research has established that nedocromil sodium effectively reduces the ability of alveolar macrophages to synthesize and release mediators, as evidenced by decreased beta-glucuronidase activity [1]. The inhibitory effects reach maximum efficacy within a concentration range of 10⁻⁹ to 10⁻⁷ molar, with the fifty percent inhibition concentration occurring at concentrations ten times lower than the maximum effective dose [2].

| Cell Type | Inhibition Concentration Range (mol/L) | IC50 (mol/L) | Primary Effect | Oxidative Metabolism Effect |

|---|---|---|---|---|

| Human Monocytes | 10⁻⁹ to 10⁻⁷ | 10 times lower than max | Cytotoxic mediator inhibition | Decreased |

| Human Alveolar Macrophages | 10⁻⁹ to 10⁻⁷ | 10 times lower than max | Lysosomal enzyme inhibition | Decreased |

| Human Blood Platelets | 10⁻⁹ to 10⁻⁷ | 10 times lower than max | Cytotoxic mediator inhibition | Decreased |

| Rat Peritoneal Macrophages | 10⁻⁹ to 10⁻⁷ | 10 times lower than max | Similar to human cells | Decreased |

Studies using rat peritoneal macrophages and blood platelets have yielded similar results, demonstrating cross-species consistency in the compound's inhibitory mechanisms [2]. The suppression of Immunoglobulin E-dependent activation manifests as strong inhibition of schistosome larvae killing and decreased free radical production, as demonstrated through chemiluminescence assays [2].

Nedocromil sodium also produces significant inhibition of lysosomal enzyme release and synthesis in alveolar macrophages, suggesting interference with fundamental cellular activation pathways [2]. These effects confirm that nedocromil sodium acts on a cell compartment distinct from the classical mast cell population in Immunoglobulin E-dependent allergic responses and asthma pathogenesis [1].

Platelet Function Modulation in Aspirin-Sensitive Asthma Pathogenesis

Nedocromil sodium exhibits distinctive effects on platelet function in aspirin-sensitive asthma patients, demonstrating therapeutic potential in this specific clinical phenotype [2] [3]. Blood platelets from patients with aspirin-sensitive asthma generate cytotoxic mediators in the presence of aspirin, representing an abnormal in vitro response that is completely abolished within one hour after nedocromil sodium inhalation [3].

The temporal dynamics of platelet function modulation reveal that the abnormal response to aspirin is abolished within one hour following nedocromil sodium treatment, while platelets recover this reactivity to aspirin by twelve hours after treatment [3]. This temporal pattern suggests a reversible mechanism of action with defined pharmacokinetic characteristics.

| Parameter | Measurement | Result | Clinical Significance |

|---|---|---|---|

| Abnormal Response to Aspirin | Cytotoxic mediator generation | Completely abolished | Therapeutic efficacy |

| Time to Abolishment | 1 hour after inhalation | Complete inhibition | Rapid onset |

| Recovery Time | 12 hours post-treatment | Full recovery | Temporary effect |

| In Vitro Inhibition | Serum at 15-60 min | Effective inhibition | Systemic action |

| Ex Vivo Inhibition | Direct platelet treatment | Effective inhibition | Direct cellular effect |

The inhibitory effects extend to both in vitro and ex vivo experimental conditions, with the in vitro reactivity to aspirin of aspirin-sensitive asthma platelets being inhibited in the presence of serum isolated fifteen and sixty minutes after nedocromil sodium inhalation [3]. This systemic effect demonstrates that nedocromil sodium influences platelet function through circulating factors in addition to direct cellular interactions.

Nedocromil sodium specifically inhibits the abnormal response to aspirin of platelets from aspirin-sensitive asthmatics at therapeutic concentrations, while maintaining selectivity for this pathological response [1] [2]. This selective inhibition suggests that nedocromil sodium may normalize aberrant platelet function without compromising normal hemostatic mechanisms in aspirin-sensitive asthma patients.

Eosinophil Chemotaxis Inhibition Through CXCR4 Signaling Interference

Nedocromil sodium demonstrates selective inhibitory effects on eosinophil chemotaxis through multiple mechanisms, including interference with C-X-C chemokine receptor type 4 signaling pathways [4] [5]. The compound significantly inhibits eosinophil chemotaxis induced by platelet-activating factor with an fifty percent inhibition concentration of 1.3 × 10⁻⁶ molar and leukotriene B4 with an fifty percent inhibition concentration of 9.4 × 10⁻⁸ molar [4].

Research has established that nedocromil sodium at 10⁻⁵ molar concentration significantly attenuates eosinophil chemotaxis and adherence induced by conditioned medium from cultured human bronchial epithelial cells [5]. The baseline eosinophil chemotaxis increases from a median value of 2.1 cells per high power field to 10.5 cells per high power field when stimulated by conditioned medium, with nedocromil sodium providing significant attenuation of this response [5].

| Chemotactic Factor | IC50 (mol/L) | Inhibition Mechanism | Baseline Chemotaxis (cells/HPF) | Stimulated Chemotaxis (cells/HPF) |

|---|---|---|---|---|

| Platelet-Activating Factor | 1.3 × 10⁻⁶ | Direct cellular interaction | 2.1 (1.9-4.5) | 10.5 (7.8-12.3) |

| Leukotriene B4 | 9.4 × 10⁻⁸ | Direct cellular interaction | Similar range | Similar increase |

| Zymosan-Activated Serum | No significant effect | No activity | Variable | Variable |

| Epithelial-Derived Mediators | 10⁻⁵ | Multiple pathway interference | 2.1 (1.9-4.5) | 10.5 (7.8-12.3) |

The C-X-C chemokine receptor type 4 signaling pathway plays a crucial role in eosinophil function, with eosinophils expressing intense constitutive C-X-C chemokine receptor type 4 messenger ribonucleic acid [6] [7]. Surface C-X-C chemokine receptor type 4 protein expression becomes gradually apparent during incubation at thirty-seven degrees Celsius, and stromal cell-derived factor-1 alpha elicits strong migratory responses comparable to those induced by eotaxin [6] [7].

| Condition | CXCR4 Surface Expression | mRNA Expression | Functional Response to SDF-1α | Clinical Relevance |

|---|---|---|---|---|

| Freshly Isolated Eosinophils | Hardly detectable | Constitutive | Minimal | Baseline state |

| Cultured at 37°C | Gradually apparent | Maintained | Strong migration | Activation state |

| IFN-γ Treatment | Up-regulated | Maintained | Enhanced | Pro-inflammatory |

| TNF-α Treatment | Up-regulated | Maintained | Enhanced | Pro-inflammatory |

| TGF-β Treatment | Up-regulated | Maintained | Enhanced | Pro-inflammatory |

| IL-4 Treatment | Down-regulated | Maintained | Reduced | Th2 regulation |

| IL-5 Treatment | Down-regulated | Reduced | Reduced | Eosinophil regulation |

Cytokine-mediated regulation of C-X-C chemokine receptor type 4 expression in eosinophils reveals that interferon-gamma, tumor necrosis factor-alpha, and transforming growth factor-beta up-regulate surface expression, while interleukin-4 and interleukin-5 down-regulate expression [6] [7]. This regulatory pattern suggests that nedocromil sodium may interfere with eosinophil trafficking by modulating C-X-C chemokine receptor type 4-dependent signaling pathways [8].

Research utilizing bronchoalveolar lavage in primate models has provided significant insights into the anti-inflammatory effects of Nedocromil sodium. In vitro studies on bronchoalveolar cells from antigen-sensitized macaque monkeys demonstrated that Nedocromil sodium inhibits the release of key inflammatory mediators, including histamine, leukotriene C4, and prostaglandin D2. These mediators are central to airway inflammation and hyperresponsiveness. The inhibition of mediator release was observed following antigen or anti-immunoglobulin E challenge, highlighting the compound's action on mast cells and other inflammatory cell types within the primate airway [1].

Table 1: Inhibition of Mediator Release from Primate Bronchoalveolar Cells by Nedocromil Sodium

| Mediator | Effect of Nedocromil Sodium | Experimental Context |

|---|---|---|

| Histamine | Significant inhibition | Antigen/anti-immunoglobulin E challenge [1] |

| Leukotriene C4 | Significant inhibition | Antigen/anti-immunoglobulin E challenge [1] |

| Prostaglandin D2 | Significant inhibition | Antigen/anti-immunoglobulin E challenge [1] |

These findings underscore the ability of Nedocromil sodium to modulate inflammatory responses in primate airways by targeting multiple cell populations and their secretory functions.

Beta-Glucuronidase Release Inhibition in Human Alveolar Macrophages

Nedocromil sodium has been shown to inhibit the release of lysosomal enzymes, including beta-glucuronidase, from human alveolar macrophages. This effect is particularly relevant in the context of immunoglobulin E-mediated activation, where the release of cytotoxic and pro-inflammatory mediators contributes to airway inflammation and tissue damage. Experimental studies have demonstrated that Nedocromil sodium reduces both the synthesis and release of beta-glucuronidase in response to immunoglobulin E stimulation, thereby interfering with fundamental macrophage activation pathways [2] [3].

Table 2: Effects of Nedocromil Sodium on Beta-Glucuronidase Release from Human Alveolar Macrophages

| Experimental Condition | Beta-Glucuronidase Release | Effect of Nedocromil Sodium |

|---|---|---|

| Baseline (unstimulated) | Low | No effect |

| Immunoglobulin E-mediated activation | High | Significant inhibition [2] [3] |

These results confirm that Nedocromil sodium acts on non-mast cell leukocytes, such as alveolar macrophages, to suppress key inflammatory processes involved in airway hyperresponsiveness.

Late-Phase Reaction Attenuation in Canine Bronchoconstriction Models

In animal models, particularly in canines sensitized to inhaled allergens, Nedocromil sodium has been investigated for its capacity to attenuate late-phase bronchoconstrictive reactions. Studies have shown that Nedocromil sodium, when administered prior to allergen challenge, can prevent both early and late reductions in airway function. The late-phase response is typically characterized by airway cellular infiltration, including neutrophils and eosinophils, and persistent bronchoconstriction. Nedocromil sodium was found to inhibit the late-phase reduction in specific airway conductance and reduce the influx of inflammatory cells into the airways [4] [5] [6].

Table 3: Nedocromil Sodium Effects on Late-Phase Bronchoconstriction in Canine Models

| Time Post-Allergen Challenge | Airway Conductance (Control) | Airway Conductance (Nedocromil Sodium) | Inflammatory Cell Infiltration (Control) | Inflammatory Cell Infiltration (Nedocromil Sodium) |

|---|---|---|---|---|

| 2 hours | Marked reduction | Blocked/reduced [4] [5] | Neutrophil influx | Inhibited [4] [5] |

| 17 hours | Marked reduction | Blocked/reduced [4] [5] | Neutrophil and eosinophil influx | Inhibited [4] [5] |

| 72 hours | Marked reduction | Inhibited [4] [5] | Eosinophil accumulation | Inhibited [4] [5] |

These findings demonstrate that Nedocromil sodium is effective in preventing both functional and cellular components of the late-phase airway response in canine models, supporting its role in modulating airway hyperresponsiveness.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 5 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 4 of 5 companies with hazard statement code(s):;

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant